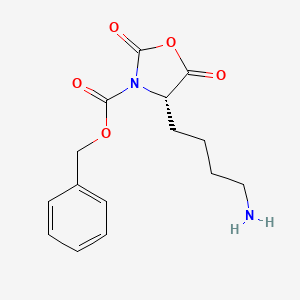
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoromethyl group and the carbonyl chloride functional group makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluoromethylating agents such as ClCF2H. This reaction can be carried out under various conditions, including the use of metal catalysts or radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced techniques such as continuous flow reactors to ensure high efficiency and yield. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Cross-Coupling: Palladium or nickel catalysts are often used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while cross-coupling reactions can produce various substituted thiazoles .
科学研究应用
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials science.
作用机制
The mechanism of action of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The carbonyl chloride group can react with nucleophiles, leading to the formation of various derivatives that can interact with biological targets .
相似化合物的比较
Similar Compounds
- 4-Fluoromethyl-2-methyl-1,3-thiazole-5-carbonyl chloride
- 4-Trifluoromethyl-2-methyl-1,3-thiazole-5-carbonyl chloride
- 4-Chloromethyl-2-methyl-1,3-thiazole-5-carbonyl chloride
Uniqueness
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and hydrogen-bonding ability, making it a valuable scaffold in medicinal chemistry .
属性
CAS 编号 |
203448-82-2 |
|---|---|
分子式 |
C6H4ClF2NOS |
分子量 |
211.62 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C6H4ClF2NOS/c1-2-10-3(6(8)9)4(12-2)5(7)11/h6H,1H3 |
InChI 键 |
HWENYBAJCFKJIN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(S1)C(=O)Cl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


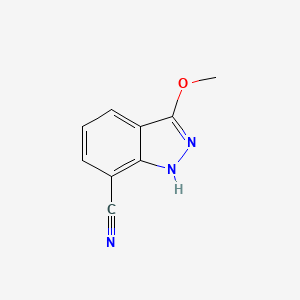
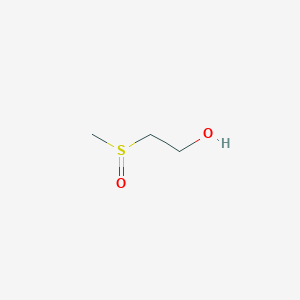

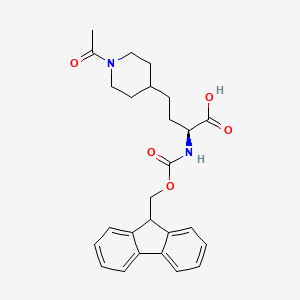
![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(2-Fluorophenyl)-Acetamide](/img/structure/B12841467.png)
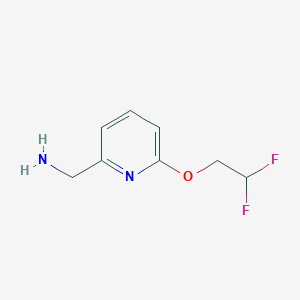
![2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one](/img/structure/B12841489.png)
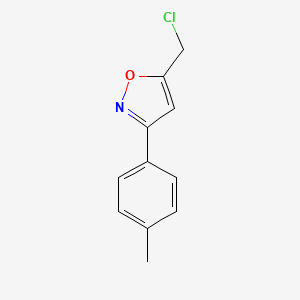

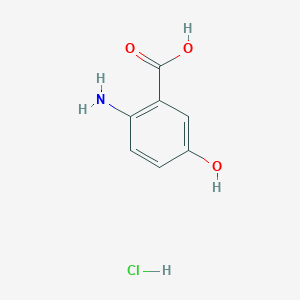

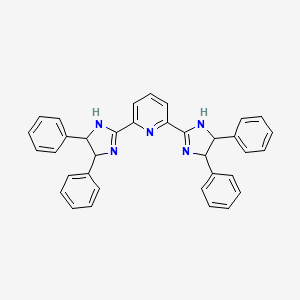
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12841514.png)
